Kievitone

Antifungal activity Phytoalexin Rhizoctonia solani

Kievitone is the only legume phytoalexin with a fully characterized detoxification enzyme—kievitone hydratase (EC 4.2.1.95)—enabling definitive Fusarium solani virulence assays. Its unique prenylated isoflavanone scaffold (ED₅₀ 36 μg/mL against R. solani) supports scaffold-specific antifungal studies distinct from pterocarpan comparators. Kievitone also exhibits the broadest antibacterial spectrum among bean phytoalexins and 3–9× greater potency than genistein in MCF-7, T47D, and SKBR3 breast cancer cells (IC₅₀ 5–18 μM). Ideal for plant-pathogen interaction research, agricultural bactericide discovery, and cancer biology.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 40105-60-0
Cat. No. B1673638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKievitone
CAS40105-60-0
SynonymsKievitone
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)C
InChIInChI=1S/C20H20O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-8,14,21-24H,5,9H2,1-2H3
InChIKeyMERHMOCEIBOOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kievitone CAS 40105-60-0: A Prenylated Isoflavanone Phytoalexin for Antifungal and Anticancer Research Procurement


Kievitone (CAS 40105-60-0) is a prenylated isoflavanone phytoalexin primarily produced by *Phaseolus vulgaris* (common bean) in response to fungal infection or abiotic elicitation [1]. Structurally defined as 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, its molecular formula is C₂₀H₂₀O₆ with a molecular weight of 356.37 g/mol . Kievitone serves as a critical antifungal defense metabolite, with its bioactivity attributed to free phenolic hydroxyl groups and the lipophilic prenyl side-chain that enhances membrane interaction [2].

Why Phaseollin or Glyceollin Cannot Substitute for Kievitone in Mechanistic and Functional Studies


Generic substitution among legume phytoalexins is scientifically unsound due to distinct structural features, divergent biosynthetic regulation, and pathogen-specific detoxification pathways. Kievitone is an isoflavanone with a prenyl group at position 8, whereas phaseollin and phaseollidin are non-prenylated or differently prenylated pterocarpans [1]. This structural divergence yields differential antifungal potency: kievitone exhibits ED₅₀ values ranging from 30–60 μg/mL against *Rhizoctonia solani*, while phaseollin demonstrates ED₅₀ values of 18 μg/mL against the same pathogen, indicating distinct dose-response relationships that preclude simple molar substitution [2]. Furthermore, kievitone accumulation is preferentially induced by specific elicitors—*Rhizoctonia solani* cell wall preparations induce higher kievitone:phaseollin ratios than mercuric chloride treatment [3]—and only kievitone undergoes detoxification via the specialized fungal enzyme kievitone hydratase (EC 4.2.1.95), a virulence determinant in *Fusarium solani* f. sp. *phaseoli* that does not equivalently process other phytoalexins [4].

Quantitative Comparative Evidence for Kievitone (40105-60-0) Against Closest Analogs


Antifungal ED₅₀ Against Rhizoctonia solani: Kievitone vs. Phaseollin, Phaseollidin, and Phaseollinisoflavan

In a direct head-to-head comparison using the same experimental system, kievitone exhibited an ED₅₀ of 36 μg/mL against *Rhizoctonia solani* radial mycelial growth on agar medium. Phaseollin was approximately twice as potent (ED₅₀ = 18 μg/mL), while phaseollidin (ED₅₀ = 20 μg/mL) and phaseollinisoflavan (ED₅₀ = 27 μg/mL) showed intermediate activity [1]. This demonstrates that while kievitone is not the most potent individual phytoalexin in this assay, its specific ED₅₀ value differs meaningfully from co-occurring compounds, and its contribution to total antifungal activity in planta is amplified by additive fungistatic effects with phaseollin [1].

Antifungal activity Phytoalexin Rhizoctonia solani

Antibacterial Activity Against Phytopathogenic Bacteria: Kievitone vs. Phaseollin, Pisatin, Coumestrol, and Formononetin

In a comparative screening of six isoflavonoids against 20 phytopathogenic bacterial isolates (Pseudomonas, Xanthomonas, Achromobacter), kievitone was identified as the most inhibitory compound tested. Coumestrol and formononetin lacked significant antibacterial activity entirely; phaseollin and pisatin were only slightly to moderately inhibitory to a few isolates; phaseollinisoflavan exhibited moderate activity but strongly inhibited only xanthomonads and Achromobacter spp. In contrast, kievitone significantly affected the growth of a large proportion of all isolates across all three genera, with preliminary evidence suggesting a bactericidal mechanism against some strains [1].

Antibacterial Xanthomonas Phytoalexin

Fungitoxicity in Liquid Sporeling Assays: Kievitone vs. Phaseollin, Phaseollidin, Phaseollinisoflavan, Medicarpin, and Pisatin

In a systematic multi-assay comparison of six isoflavanoid phytoalexins against various fungi, kievitone exhibited distinct potency thresholds. In liquid media assays using 1-day-old sporelings—the most reliable indicator of fundamental activity—phaseollin, phaseollidin, and phaseollinisoflavan achieved complete growth inhibition at concentrations between 5 and 25 μg/mL. Kievitone and medicarpin required higher concentrations for total inhibition, specifically 37.5–50 μg/mL and 50–100 μg/mL, respectively. Pisatin frequently failed to prevent growth even at 100 μg/mL and rarely killed cells. At doses causing complete inhibition, kievitone and the other active compounds were fungicidal [1]. This positions kievitone in a distinct potency tier: less potent than the pterocarpan series but substantially more reliable and fungicidal than pisatin.

Fungitoxicity Spore germination Bioassay

Antiproliferative Activity in Breast Cancer Cells: Kievitone vs. Genistein

Kievitone potently inhibits proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines, with IC₅₀ values of 5–18 μM against MCF-7, T47D, and SKBR3 cells [1]. In direct comparison with the well-known soy isoflavone genistein—a commonly used reference compound—kievitone demonstrated 3- to 9-fold greater potency as an inhibitor of breast cancer cell proliferation and of growth factor-stimulated DNA synthesis. Specifically, kievitone inhibited DNA synthesis stimulated by insulin-like growth factors and basic fibroblast growth factor with IC₅₀ values of 1–3 μM, whereas genistein was substantially weaker [2]. This establishes kievitone as a more potent tool compound than genistein for probing isoflavonoid-mediated growth inhibition in breast cancer models.

Anticancer Breast cancer Isoflavonoid

Tissue-Specific Accumulation and Elicitor-Dependent Regulation: Kievitone vs. Phaseollin

The ratio of kievitone to phaseollin accumulation is not fixed but depends on both the elicitor type and the plant tissue examined. In hypocotyls treated with *Rhizoctonia solani* cell wall elicitor, kievitone accumulated to higher relative levels than phaseollin (high lnKP ratio), and this ratio remained consistent across cotyledon, hypocotyl, and root tissues [1]. In contrast, mercuric chloride elicitation produced lower kievitone:phaseollin ratios that varied by tissue type (highest in cotyledons, decreasing through hypocotyl to roots) [1]. Furthermore, in planta infection studies show that kievitone is the quantitatively dominant phytoalexin in young lesions (183 μg/g fresh weight, representing >10-fold excess over phaseollin at 18 μg/g) but becomes secondary to phaseollin in mature lesions (kievitone 638 μg/g vs. phaseollin 782 μg/g) [2]. This dynamic, context-dependent accumulation pattern underscores that kievitone's physiological role is temporally and spatially distinct from phaseollin's.

Phytoalexin accumulation Elicitation Tissue specificity

Pathogen-Specific Detoxification by Kievitone Hydratase: A Unique Enzymatic Vulnerability

Kievitone is subject to a specific detoxification pathway mediated by kievitone hydratase (EC 4.2.1.95), a 47–49 kDa secreted glycoenzyme produced by the bean pathogen *Fusarium solani* f. sp. *phaseoli* [1]. This enzyme catalyzes the hydration of kievitone's prenyl double bond to form the less toxic kievitone hydrate. Crucially, kievitone hydratase activity has been directly correlated with fungal virulence: variants of *F. solani* f. sp. *phaseoli* with reduced KHase activity exhibit attenuated pathogenicity on bean [2]. While phaseollidin can also be detoxified by crude fungal preparations, purified kievitone hydratase acts specifically on kievitone and does not convert phaseollidin, demonstrating substrate selectivity [3]. No comparable detoxification enzyme has been characterized for phaseollin in this pathosystem. This establishes kievitone as a unique molecular probe for studying fungal virulence mechanisms and phytoalexin detoxification evolution.

Detoxification Kievitone hydratase Fusarium solani

Optimal Scientific and Industrial Application Scenarios for Kievitone (40105-60-0)


Antifungal Mechanism-of-Action Studies Distinguishing Isoflavanone vs. Pterocarpan Scaffolds

Kievitone (ED₅₀ = 36 μg/mL against *R. solani*) provides a structurally distinct isoflavanone comparator to the pterocarpan phytoalexins phaseollin (ED₅₀ = 18 μg/mL) and phaseollidin (ED₅₀ = 20 μg/mL) [1]. Its prenylated isoflavanone core differs fundamentally from the pterocarpan ring system, enabling researchers to probe scaffold-specific effects on fungal membrane integrity, mitochondrial function, or gene expression. Unlike phaseollin-group compounds which exhibit fungicidal activity at 5–25 μg/mL in liquid sporeling assays, kievitone requires 37.5–50 μg/mL for complete inhibition, providing a useful dose-response gradient for comparative transcriptomic or metabolomic studies [2].

Natural Product Antibacterial Screening Against Phytopathogenic Gram-Negative Bacteria

Kievitone is the most broadly active antibacterial isoflavonoid among those tested against Pseudomonas, Xanthomonas, and Achromobacter phytopathogens [3]. Researchers developing biological control agents or natural product-derived agricultural bactericides should prioritize kievitone over phaseollin, pisatin, coumestrol, or formononetin, which show either narrow-spectrum or negligible activity. Kievitone's bactericidal properties against select isolates further support its utility in mode-of-action studies aimed at identifying novel antibacterial targets in Gram-negative plant pathogens [3].

Breast Cancer Cell Proliferation Studies Requiring Enhanced Isoflavonoid Potency

For cancer biology laboratories investigating isoflavonoid-mediated growth inhibition, kievitone (IC₅₀ = 5–18 μM in MCF-7, T47D, and SKBR3 cells; IC₅₀ = 1–3 μM against growth factor-stimulated DNA synthesis) offers 3- to 9-fold greater potency than genistein [4]. This potency advantage permits studies at lower compound concentrations, minimizing solvent artifacts and potential off-target effects. Kievitone is particularly suitable for experiments requiring robust inhibition of both ER-positive and ER-negative breast cancer cell lines, distinguishing it from compounds with ER-dependent activity profiles [4].

Plant-Pathogen Interaction Studies Focusing on Phytoalexin Detoxification as a Virulence Mechanism

Kievitone is the only bean phytoalexin with a fully characterized detoxification enzyme—kievitone hydratase (EC 4.2.1.95)—whose activity directly correlates with virulence of *Fusarium solani* f. sp. *phaseoli* [5]. Researchers studying the molecular arms race between plant defense and pathogen counter-defense require authentic kievitone as a substrate for enzyme assays, as a standard for quantifying detoxification kinetics, and as a selective agent for screening fungal transformants with altered KHase expression. The specificity of kievitone hydratase for kievitone over phaseollidin in purified systems [6] makes kievitone uniquely suited for dissecting substrate recognition determinants of this virulence-associated enzyme family [5].

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